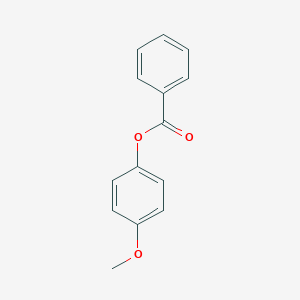

4-Methoxyphenyl benzoate

Description

Structure

2D Structure

Properties

CAS No. |

1523-19-9 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

(4-methoxyphenyl) benzoate |

InChI |

InChI=1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

PMRMHHUTWZPFIY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Methoxyphenyl Benzoate and Its Derivatives

Esterification Reactions for 4-Methoxyphenyl (B3050149) Benzoate (B1203000) Synthesis

Esterification is the cornerstone for the synthesis of 4-methoxyphenyl benzoate. The reaction typically involves the condensation of a carboxylic acid (benzoic acid) and a phenol (B47542) (4-methoxyphenol), a process that requires catalytic activation to proceed efficiently. The general equilibrium for this reaction must be shifted towards the product side, which can be accomplished by removing the water byproduct or by using one of the reactants in excess tcu.edu.

Catalytic Systems for Esterification

The Fischer-Speier esterification is a classical method that utilizes a strong acid catalyst to combine a carboxylic acid and an alcohol (or phenol). differencebetween.com Phenols can be effectively esterified using this method to achieve good to near-quantitative yields. differencebetween.com The reaction involves the protonation of the carbonyl oxygen of benzoic acid by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. wikipedia.org Subsequently, the nucleophilic oxygen of 4-methoxyphenol (B1676288) attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then eliminates water to form the final ester product. wikipedia.org

To drive the reaction to completion, it is common to use an excess of one reactant or to remove the water formed during the reaction, for instance, through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. tcu.edu

Table 1: Illustrative Conditions for Acid-Catalyzed Esterification of Benzoic Acids

| Carboxylic Acid | Alcohol/Phenol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 63% | adamcap.com |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Good Yield | researchgate.netresearchgate.net |

| Benzoic Acid | Various Alcohols | Ionic Liquid-Supported Sulfonic Acid | Solvent-free, Microwave | 77-98.5% | researchgate.net |

Base-catalyzed methods offer an alternative to acid catalysis, often proceeding under different mechanistic pathways. Transesterification, where an existing ester reacts with an alcohol or phenol in the presence of a base, is a viable route. For instance, phenyl benzoate can undergo transesterification with 4-methoxyphenol using potassium carbonate (K₂CO₃) as a catalyst in a solvent like dimethylformamide (DMF) to produce this compound. researchgate.netwikipedia.org Studies have shown this exchange reaction can yield the desired product in moderate amounts (e.g., 54%). wikipedia.org

The use of non-nucleophilic strong bases is crucial in organic synthesis to prevent the base from acting as a nucleophile and participating in unwanted side reactions. wikipedia.org These bases are typically sterically hindered, allowing them to deprotonate substrates without attacking electrophilic centers. wikipedia.org Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and lithium diisopropylamide (LDA). wikipedia.orglibretexts.org DBU, a sterically hindered amidine base, has been identified as an effective nucleophilic catalyst for carboxylic acid esterification, showcasing its dual role in promoting the reaction. taylorandfrancis.com

To circumvent the often harsh conditions of acid catalysis and improve yields, especially for sensitive or sterically hindered substrates, coupling agents or activators are widely used. The Steglich esterification is a prominent example, employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. differencebetween.comwikipedia.org

The reaction proceeds under mild, often room temperature, conditions. wikipedia.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt. This "active ester" is then readily attacked by the hydroxyl group of 4-methoxyphenol to yield this compound. organic-chemistry.org A key advantage of this method is the removal of water by DCC, which is converted to the insoluble dicyclohexylurea (DCU) byproduct, thus driving the reaction forward. wikipedia.org However, research indicates that for simple phenols, the yield from Steglich esterification can sometimes be modest; for example, the reaction of benzoic acid and phenol reportedly yields 44% under these conditions. researchgate.net

Table 2: Representative Examples of Steglich Esterification for Phenolic Compounds

| Carboxylic Acid | Phenol | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Fluoro Benzoic Acid | (E)-4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol | DCC, DMAP | MDC | 0°C to RT, 10 hrs | - | inpressco.com |

| 4-Bromo Benzoic Acid | Stigmasterol | DCC, DMAP | DCM | - | - | nih.gov |

| (E)-4-methoxy Cinnamic Acid | Diol Substrate | DIC, DMAP | DCM | - | 81% | nih.gov |

| Benzoic Acid | Phenol | DCC (5 equiv.), DMAP | - | 48 hrs | 44% | researchgate.net |

Solvent-Dependent Reaction Efficiencies

The choice of solvent plays a pivotal role in the efficiency of esterification reactions, influencing reactant solubility, reaction rates, and equilibrium position. In Steglich-type esterifications, polar aprotic solvents are commonly used. wikipedia.org A systematic study on solvent and reagent selection for these reactions highlighted that traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) can be replaced with more sustainable alternatives without compromising efficiency. rsc.org

Research has identified dimethyl carbonate (DMC) as a particularly effective solvent for Steglich-type reactions. rsc.org The efficiency can also be dependent on concentration; for some systems, a concentration of 0.5 M was found to be optimal, as more dilute solutions resulted in no conversion, while higher concentrations could lead to stirring difficulties or side reactions. rsc.org

Table 3: Effect of Solvent on the Yield of a Model Steglich-Type Esterification (Benzoic Acid + Benzyl Alcohol)

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dichloromethane (DCM) | 75% | rsc.org |

| Anisole (B1667542) | 70% | rsc.org |

| Cyclopentyl methyl ether (CPME) | 70% | rsc.org |

| Isopropyl Acetate (iPrOAc) | 68% | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 64% | rsc.org |

| Dimethyl Isosorbide (DMI) | 49% | rsc.org |

Green Chemistry Approaches in Synthesis

Adherence to green chemistry principles is increasingly important in chemical synthesis. For the production of this compound, this involves using safer solvents, reducing energy consumption, and improving atom economy.

Microwave-assisted organic synthesis (MAOS) is a key green technology that can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. researchgate.net The ability of microwaves to heat solvents in sealed vessels above their atmospheric boiling points can significantly accelerate reaction rates. researchgate.net For equilibrium-limited reactions like Fischer esterification, microwave heating can be optimized; for example, studies on substituted benzoic acids have shown that the temperature and duration of irradiation are critical parameters for maximizing yield. researchgate.netresearchgate.net

Table 4: Influence of Microwave Power on Yield for the Synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate

| Microwave Power (Watts) | Yield (%) |

|---|---|

| 120 | 89.09% |

| 200 | 72.78% |

| 400 | 34.49% |

Another green approach is the substitution of hazardous solvents. As noted previously, solvents like DCM can be effectively replaced by greener alternatives such as dimethyl carbonate (DMC) or isopropyl acetate (iPrOAc) in activator-led esterifications. researchgate.netrsc.org The development of solvent-reagent selection guides aids chemists in choosing more environmentally benign reaction conditions from the outset. researchgate.netrsc.org

Derivatization Strategies of this compound Scaffolds

The versatility of the this compound structure lies in the distinct reactivity of its phenolic and benzoate moieties. These sites offer opportunities for a variety of chemical modifications to tailor the molecule's physical and chemical properties.

The phenolic and benzoate rings of this compound can be functionalized through several synthetic routes. The methoxy (B1213986) group on the phenolic ring is an ortho-, para-directing activator for electrophilic aromatic substitution, while the ester group deactivates the benzoate ring and directs substitution to the meta position.

One example of functionalization is the introduction of a formyl group, which can be seen in the compound 4-formyl-2-methoxyphenyl (B587787) benzoate. This transformation introduces a reactive aldehyde group that can be used for further derivatization, such as the formation of Schiff bases.

Alkylation of the phenolic moiety is another common strategy. For instance, the synthesis of 4-alkoxyphenyl benzoates can be achieved by reacting the corresponding 4-hydroxyphenyl benzoate with alkyl halides. This allows for the introduction of various alkyl chains, which can influence the liquid crystalline properties of the resulting molecules.

The this compound core is a valuable building block in the synthesis of liquid crystalline materials due to its rigid, rod-like structure. By attaching flexible side chains and incorporating the molecule into larger architectures, a wide range of mesogens with tailored properties can be designed.

The introduction of alkenyloxy chains to the this compound scaffold is a key step in creating reactive mesogens. These chains are typically attached to the phenolic ring via Williamson ether synthesis, where a 4-hydroxyphenyl benzoate derivative is reacted with an ω-alkenyl halide. The resulting 4-methoxyphenyl 4-(ω-alkenyloxy)benzoates are versatile intermediates for further modification. The length of the alkyl spacer and the position of the double bond can significantly influence the mesomorphic properties of the final material.

A significant application of 4-methoxyphenyl 4-(ω-alkenyloxy)benzoates is their use in the synthesis of liquid crystalline organosiloxanes. This is achieved through a hydrosilylation reaction, where the terminal double bond of the alkenyloxy chain reacts with a Si-H group of a polysiloxane backbone, often catalyzed by a platinum complex. This process grafts the rigid mesogenic units onto a flexible siloxane chain. A series of disiloxanes and trisiloxanes containing the 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate moiety have been synthesized. While the disiloxane derivatives did not exhibit liquid crystal phases, the trisiloxane compounds displayed a nematic liquid crystal phase researchgate.net. The siloxane component helps to lower the melting temperature of the materials researchgate.net. The thermal properties of these liquid-crystalline siloxanes show a pronounced odd-even effect depending on the length of the alkyl segment researchgate.net.

This compound units can also be incorporated as terminal mesogenic groups in liquid crystalline dendrimers. These hyperbranched macromolecules are synthesized by attaching the mesogens to a central dendritic core. In one approach, carbosilane dendrimers with terminal allyl groups are used as the core. The mesogenic groups, which have been modified to include a spacer with a terminal Si-H group, are then attached via a hydrosilylation reaction. This method has been used to synthesize a series of liquid crystalline dendrimers of generations 1 to 4, containing 8, 16, 32, and 64 terminal methoxyphenyl benzoate groups, respectively. These dendrimers exhibit smectic mesophases over a wide temperature range.

| Dendrimer Generation | Number of Terminal Mesogenic Groups |

| 1 | 8 |

| 2 | 16 |

| 3 | 32 |

| 4 | 64 |

This table illustrates the geometric progression of terminal mesogenic groups with each dendrimer generation.

Schiff base esters are another important class of liquid crystals, and their synthesis can be adapted from methoxyphenyl benzoate structures. These compounds are typically formed through the condensation reaction of an aldehyde with a primary amine. For example, a new Schiff base ester, 4-{[(4-methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate, has been synthesized chemicalbook.com. While not a direct derivative of this compound itself, this synthesis demonstrates the utility of the broader class of methoxyphenyl-containing aromatic aldehydes and amines in constructing mesogenic Schiff bases. The general synthetic route involves the reaction of a substituted benzaldehyde with a substituted aniline to form the imine linkage, with the ester group being present on one of the aromatic rings. The variation of the terminal substituents and the length of the alkyl chains are crucial in determining the liquid crystalline properties of the final products chemicalbook.com. For instance, the synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and various aromatic amines has been reported researchgate.netresearchgate.net.

Creation of Heterocyclic Systems utilizing Methoxyphenyl Benzoate Precursors (e.g., Isoxazoles, Benzothiazoles)

Precursors related to this compound, such as 4-methoxybenzaldehyde, are valuable starting materials for the synthesis of various heterocyclic systems. These heterocycles, including isoxazoles and benzothiazoles, are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

Benzothiazoles: The synthesis of 2-substituted benzothiazoles can be achieved through the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. nih.gov For instance, 2-(4-methoxyphenyl)benzo[d]thiazole has been synthesized by reacting 4-methoxybenzaldehyde (a precursor to the methoxyphenyl moiety) with 2-aminothiophenol. nih.gov This reaction can be efficiently carried out under microwave irradiation and solvent-free conditions, representing a green chemistry approach. nih.gov The process involves the cyclization of the reactants to form the benzothiazole ring system. nih.gov This method is a common and effective route for preparing benzothiazole derivatives. nih.gov

Isoxazoles: Isoxazoles represent another important class of heterocyclic compounds that can be synthesized from precursors related to this compound. A widely used method involves the cyclization of chalcone intermediates. nih.govderpharmachemica.com Chalcones (α,β-unsaturated ketones) can be prepared via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone. nih.gov Specifically, chalcones derived from 4-methoxybenzaldehyde can be treated with hydroxylamine hydrochloride in an alkaline medium. nih.gov This reaction proceeds through the formation of an oxime, followed by cyclization to yield the final isoxazole ring structure. nih.gov This synthetic strategy allows for the creation of a variety of substituted isoxazoles by modifying the chalcone precursor. derpharmachemica.com

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. For the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and solvent-free reactions offer significant advantages over conventional methods. nih.govrsc.orgfip.org These techniques often lead to higher yields, shorter reaction times, and improved purity of the final products. arkat-usa.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures directly and efficiently. nih.gov This method can dramatically reduce reaction times from hours to minutes and often improves product yields. arkat-usa.org

The synthesis of benzothiazole derivatives from methoxyphenyl precursors has been successfully achieved using this technique. For example, 2-(4-methoxyphenyl)benzo[d]thiazole was obtained in good yield by reacting 4-methoxybenzaldehyde and 2-aminothiophenol under microwave irradiation at 300 W for 6 minutes. nih.gov

Similarly, the synthesis of a this compound derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was performed using microwave irradiation at various power levels. The study found that the optimal yield was achieved at the lowest power setting, as higher power levels can sometimes lead to decomposition or side reactions. fip.org

Table 1: Effect of Microwave Power on the Yield of 4-formyl-2-methoxyphenyl-4-chlorobenzoate fip.org

| Microwave Power (Watts) | Yield (%) |

|---|---|

| 120 | 89.09 |

| 200 | 72.78 |

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and avoids the use of potentially toxic and volatile organic compounds. rsc.org

A mechanically induced, solvent-free esterification method has been developed for the synthesis of this compound. This process involves milling benzoic acid and 4-methoxyphenol with iodine and potassium hypophosphite at room temperature. The reaction proceeds efficiently, affording the desired product in good yields. rsc.org

Table 2: Yields of this compound under Solvent-Free Conditions rsc.org

| Method | Yield (%) |

|---|---|

| Path A (I₂ Catalyst) | 75 |

Furthermore, solvent-free conditions have been applied to the synthesis of heterocyclic derivatives. The previously mentioned synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole from 4-methoxybenzaldehyde and 2-aminothiophenol was successfully conducted not only with microwave assistance but also under solvent-free conditions, often in combination. nih.gov This approach, where neat reactants are mixed in the presence of a solid support like silica gel and irradiated, highlights the synergy between advanced synthetic techniques to create efficient and environmentally friendly processes. nih.gov

Mechanistic Investigations of Reactions Involving 4 Methoxyphenyl Benzoate

Photo-Fries Rearrangement Studies

The Photo-Fries rearrangement of aryl esters like 4-methoxyphenyl (B3050149) benzoate (B1203000) is a photochemical process that yields hydroxy aryl ketones. slideshare.netsigmaaldrich.com This reaction proceeds through a radical mechanism, initiated by the homolytic cleavage of the carbonyl-oxygen bond upon exposure to UV light. slideshare.netkpi.ua This cleavage results in the formation of a radical pair, specifically a 4-methoxyphenoxy radical and a benzoyl radical, within a "solvent cage". slideshare.netkpi.ua The subsequent recombination of this radical pair leads to the formation of the rearranged products. kpi.ua

Elucidation of Radical Pair Mechanisms

The mechanism of the Photo-Fries rearrangement involves the formation of a radical pair, which can then recombine at the ortho and para positions of the phenyl ring to yield the corresponding hydroxybenzophenone derivatives. kpi.uaconicet.gov.ar The formation of free phenol (B47542) is also observed, confirming the dissociative nature of this reaction pathway. kpi.ua Laser flash photolysis studies have been instrumental in characterizing the transient species involved, including the 4-methoxyphenoxy radical and the substituted 2-benzoylcyclohexadienone intermediates. conicet.gov.ar

Influence of Solvent Polarity and Micro-heterogeneous Environments (e.g., Micelles) on Selectivity and Yield

The solvent environment plays a crucial role in determining the selectivity and yield of the Photo-Fries rearrangement. In homogeneous solutions, such as cyclohexane (B81311), methanol, and acetonitrile (B52724), the irradiation of 4-methoxyphenyl benzoate leads to the expected photo-Fries products, including 2-hydroxy-4-methoxybenzophenone and 4-hydroxybenzophenone, along with 4-methoxyphenol (B1676288) and benzoic acid. unipv.it The distribution of these products is influenced by the competition between the in-cage recombination of the radical pair and their diffusion out of the solvent cage. unipv.it

The use of micro-heterogeneous environments, such as surfactant micelles, has been shown to significantly enhance the selectivity of the reaction. conicet.gov.arunipv.it In these constrained environments, the formation of the 2-hydroxybenzophenone (B104022) derivative can be highly favored, with yields exceeding 90%. conicet.gov.ar This enhanced selectivity is attributed to the hydrophobic core of the micelle, which constrains the translational mobility of the radical pair, thereby promoting in-cage recombination. conicet.gov.arunipv.it Spectroscopic studies, including NOESY experiments, have confirmed that aryl benzoates are located within the hydrophobic core of the micelle. unipv.it

| Environment | Solvent/Surfactant | Major Products | Selectivity |

| Homogeneous | Cyclohexane | 2-hydroxy-4-methoxybenzophenone, 4-hydroxybenzophenone, 4-methoxyphenol, benzoic acid | Lower selectivity |

| Homogeneous | Acetonitrile | 2-hydroxy-4-methoxybenzophenone, 4-hydroxybenzophenone, 4-methoxyphenol, benzoic acid | Lower selectivity |

| Micro-heterogeneous | Sodium Dodecyl Sulfate (B86663) (SDS) Micelles | 2-hydroxy-4-methoxybenzophenone | High selectivity (>90%) |

| Micro-heterogeneous | Brij P35 Micelles | 2-hydroxy-4-methoxybenzophenone | High selectivity (>90%) |

Kinetic Analyses of Photorearrangement Processes

Kinetic studies of the Photo-Fries rearrangement have been conducted using techniques such as laser flash photolysis. conicet.gov.arunipv.it These studies have allowed for the direct observation and measurement of the decay kinetics of the transient 4-methoxyphenoxy radical. unipv.it The rate constants for out-of-cage (kE) and in-cage coupling (kR) of the radical pair have been determined in various solvents. conicet.gov.ar For instance, the decay of the 4-methoxyphenoxyl radical has been monitored at 400 nm in both cyclohexane and acetonitrile, providing insights into the dynamics of the radical recombination and escape processes. unipv.it The photostability and reaction kinetics are also influenced by the solvent or carrier used. google.com

Nucleophilic Substitution Reactions and Acyl Transfer

Reactivity Studies at the Ester Linkage

The ester linkage in this compound is susceptible to nucleophilic attack. The reactivity of the acyl group in aryl benzoates can proceed through either a stepwise or a concerted nucleophilic substitution mechanism. researchgate.net In reactions with anionic nucleophiles like hydroxide (B78521) and cyanide, as well as with amines, the reaction generally proceeds via a stepwise mechanism where the formation of a tetrahedral addition intermediate is the rate-determining step. researchgate.net The stability of this intermediate and the ability of the leaving group to depart are key factors influencing the reaction rate.

Structure-Reactivity Correlations in Substitution Processes

Structure-reactivity correlations, often analyzed using Hammett plots, provide valuable information about the mechanism of nucleophilic substitution reactions of aryl benzoates. researchgate.net For the reactions of substituted phenyl benzoates with various nucleophiles, the Hammett plots can exhibit breaks or be linear, depending on the substituents and the nucleophile. researchgate.net For instance, the reactions of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles and piperidine (B6355638) show two intersecting straight lines in their Hammett plots, while the corresponding Yukawa-Tsuno plots are linear. researchgate.net

Catalyzed Transformations (e.g., Fries Rearrangement catalyzed by Sulfated Zirconia)

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.org Traditionally, stoichiometric amounts of catalysts like aluminum chloride are used, which often leads to environmental concerns due to the generation of hazardous waste. psu.edu In a significant advancement towards greener chemical processes, solid acid catalysts like sulfated zirconia have emerged as efficient and reusable alternatives for promoting the Fries rearrangement. psu.edursc.org

Sulfated zirconia is a superacidic solid material that has demonstrated high catalytic activity in various organic transformations, including Friedel-Crafts acylations and isomerizations. psu.eduresearchgate.net Its use in the Fries rearrangement of aryl benzoates offers advantages such as operational simplicity, solvent-free reaction conditions, and the potential for catalyst recycling. psu.edu

Detailed Research Findings:

Research into the Fries rearrangement of aryl benzoates catalyzed by sulfated zirconia under solvent-free conditions has provided valuable data on the reactivity and selectivity of these transformations. While specific data for this compound is not extensively tabulated in the cited literature, studies on the closely related phenyl benzoate and 4-methylphenyl benzoate offer significant insights.

A study on the genuinely catalytic Fries rearrangement using sulfated zirconia investigated the reaction of several aryl benzoates. psu.edu It was observed that the reaction proceeds to give a mixture of the ortho and para rearranged products, along with the corresponding phenol from the hydrolysis of the ester. The catalyst was found to be reusable, although its activity could be diminished by the strong coordination of the hydroxyl-containing products to the catalyst surface. psu.edu

The reactivity of the aryl benzoate is influenced by the electronic nature of the substituent on the phenolic ring. For instance, it has been noted that the more reactive derivative, 4-methylphenyl benzoate, provides slightly better conversion and selectivity compared to phenyl benzoate. psu.edu This suggests that the electron-donating methyl group enhances the rate of the rearrangement. Following this trend, it is anticipated that this compound, with its strongly electron-donating methoxy (B1213986) group, would exhibit even greater reactivity in the Fries rearrangement catalyzed by sulfated zirconia. The methoxy group would activate the aromatic ring towards electrophilic attack by the acylium ion generated on the catalyst surface, thereby facilitating the rearrangement.

The general mechanism for the Fries rearrangement on a solid acid catalyst like sulfated zirconia involves the coordination of the ester to the acid sites on the catalyst surface. This is followed by the generation of an acylium ion intermediate, which then attacks the aromatic ring at the ortho and para positions. organic-chemistry.org The selectivity for the ortho versus para product can be influenced by reaction conditions such as temperature. organic-chemistry.org

The following interactive data table summarizes the findings for the Fries rearrangement of phenyl benzoate catalyzed by sulfated zirconia, which serves as a baseline for understanding the transformation of substituted analogs like this compound. psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-Methoxyphenyl (B3050149) benzoate (B1203000), providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR and ¹³C NMR for Structural Confirmation and Derivatization Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of 4-Methoxyphenyl benzoate. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the proton (¹H) and carbon (¹³C) NMR spectra exhibit characteristic chemical shifts that correspond to the unique electronic environments of the nuclei. rsc.org

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the benzoate ring appear at δ 8.19 (doublet), δ 7.61 (triplet), and δ 7.50 (triplet) ppm. The protons on the 4-methoxyphenyl ring are observed at δ 7.13 (doublet) and δ 6.93 (doublet) ppm. The singlet signal at δ 3.81 ppm is characteristic of the three protons of the methoxy (-OCH₃) group. rsc.org

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms. The spectrum shows signals at δ 165.5 (carbonyl carbon), 157.3, 144.4, 133.5, 130.1, 129.6, 128.5, 122.4, and 114.5 (aromatic carbons), and 55.6 (methoxy carbon) ppm. rsc.org The consistency of these observed resonances with reported values validates the structure. rsc.org

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.19 | d | 2H, Benzoate ring |

| ¹H | 7.61 | t | 1H, Benzoate ring |

| ¹H | 7.50 | t | 2H, Benzoate ring |

| ¹H | 7.13 | d | 2H, 4-Methoxyphenyl ring |

| ¹H | 6.93 | d | 2H, 4-Methoxyphenyl ring |

| ¹H | 3.81 | s | 3H, Methoxy group |

| ¹³C | 165.5 | - | C=O (Ester carbonyl) |

| ¹³C | 157.3 | - | Aromatic C-O |

| ¹³C | 144.4 | - | Aromatic C |

| ¹³C | 133.5 | - | Aromatic C-H |

| ¹³C | 130.1 | - | Aromatic C-H |

| ¹³C | 129.6 | - | Aromatic C |

| ¹³C | 128.5 | - | Aromatic C-H |

| ¹³C | 122.4 | - | Aromatic C-H |

| ¹³C | 114.5 | - | Aromatic C-H |

Data sourced from The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques (e.g., NOESY for Micellar Location)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial proximity of atoms, which is particularly useful for determining the conformation and intermolecular interactions of this compound. For instance, NOESY experiments can be used to determine the location of aryl benzoates within the hydrophobic core of micelles. unipv.it This technique relies on the transfer of nuclear spin polarization through space, providing information about which protons are close to each other, thereby revealing the molecule's three-dimensional structure and its orientation within a supramolecular assembly like a micelle. unipv.it

Theoretical NMR Chemical Shift Predictions (e.g., GIAO Method)

To complement experimental data, theoretical calculations of NMR chemical shifts are performed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. researchgate.netimist.ma This method, often employed with Density Functional Theory (DFT) at levels such as B3LYP/6-311G(d,p), calculates the nuclear magnetic shielding tensors for the molecule. imist.ma The theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as Tetramethylsilane (TMS). imist.ma The comparison between the computed and experimental chemical shifts serves to validate the molecular structure and assists in the assignment of complex spectra. researchgate.netnih.gov Good agreement between the predicted and observed values provides a high degree of confidence in the structural elucidation. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Experimental Spectral Acquisition and Band Assignment

The experimental FT-IR and FT-Raman spectra of this compound exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The FT-IR spectrum of a related derivative showed characteristic absorption bands for the aliphatic C-H stretching around 2953-2848 cm⁻¹, a strong C=O stretching vibration of the phenyl benzoate at 1742 cm⁻¹, the C=N stretching at 1624 cm⁻¹, aromatic C=C stretching at 1605 cm⁻¹, and C-O stretching at 1284 cm⁻¹. mdpi.comresearchgate.net For this compound, the key vibrational bands would include the C=O stretch of the ester group, C-O stretches, aromatic C=C stretches, and the vibrations of the methoxy group.

Key Vibrational Band Assignments for a this compound derivative

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 2953, 2916, 2848 | C-H (aliphatic) | Stretching |

| 1742 | C=O (phenyl benzoate) | Stretching |

| 1605 | C=C (aromatic) | Stretching |

Data is for a derivative, 4-{[(4-methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. mdpi.comresearchgate.net

Computational Vibrational Spectra Prediction and Scaling

To aid in the precise assignment of the experimental vibrational bands, theoretical calculations are performed. Using methods like DFT with basis sets such as 6-311G(d,p), the vibrational frequencies and intensities of this compound can be predicted. nih.gov It is a known issue that theoretical calculations, particularly at the harmonic level, tend to overestimate the vibrational frequencies compared to experimental values. nih.gov Therefore, the computed wavenumbers are often scaled using appropriate scaling factors to achieve better agreement with the experimental spectra. nih.gov This combined experimental and computational approach allows for a detailed and reliable assignment of the vibrational modes, contributing to a comprehensive understanding of the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, it provides insights into its electronic absorption properties and serves as a tool to monitor photochemical transformations.

Electronic Absorption Properties and Maxima

The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from electronic transitions within the aromatic rings and the ester group. The maximum absorption wavelengths (λmax) are influenced by the solvent environment. In a study investigating the photo-Fries rearrangement, the UV-visible spectrum of p-methoxyphenyl benzoate in a micellar solution of sodium dodecyl sulfate (B86663) (SDS) was recorded, which is crucial for understanding its photoreactivity. unipv.it Theoretical studies using time-dependent density functional theory (TD-DFT) have also been employed to predict the electronic absorption wavelengths of related benzoate derivatives, providing a deeper understanding of their electronic structure. royalsocietypublishing.orgrsc.org The absorption spectrum of this compound is similar to other aryl benzoates, with the electronic transitions of the chromophore being a key feature. nii.ac.jp

Detailed studies on related compounds, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have shown that the maximum absorption wavelengths fall within the UV region. royalsocietypublishing.orgnih.gov For instance, the UV-Vis spectrum of a 2 µM solution of a related benzimidazole (B57391) derivative in acetonitrile (B52724) displayed three major absorption bands at 229 nm, 262 nm, and 326 nm. mdpi.com The study of various p-substituted phenyl benzoates has shown that the nature of the substituent can influence the absorption characteristics. rug.nl

| Compound | Solvent/Method | λmax (nm) | Reference |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | TD-DFT | UV region | royalsocietypublishing.orgnih.gov |

| Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Acetonitrile | 229, 262, 326 | mdpi.com |

| p-Methoxyphenyl benzoate | SDS micellar solution | Not specified | unipv.it |

Monitoring of Photoreactions via UV-Vis Changes

UV-Vis spectroscopy is an invaluable tool for monitoring the progress of photoreactions involving this compound, most notably the photo-Fries rearrangement. This reaction involves the intramolecular rearrangement of the ester to form hydroxybenzophenone derivatives. The formation of the photoproducts can be tracked by observing changes in the UV-Vis absorption spectrum over time. kpi.uaresearchgate.net

For instance, the photo-Fries rearrangement of p-methoxyphenyl benzoate in a sodium dodecyl sulfate (SDS) micellar solution was monitored using UV-visible absorption spectroscopy. The spectral changes indicated the formation of 2-hydroxy-5-methoxybenzophenone as the primary product, identified by the appearance of its characteristic n,π* band. unipv.it This technique allows for the determination of reaction kinetics and quantum yields. unipv.itconicet.gov.ar The use of linearly polarized UV light can induce an axis-selective photo-Fries rearrangement, leading to photoinduced molecular reorientation in liquid crystalline polymer films containing this compound side groups, which can also be monitored by changes in UV absorption. researchgate.net

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the fragmentation patterns of this compound, thereby verifying its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of a related compound, p-methoxyphenyl p-hydroxybenzoate, shows a molecular ion peak at m/z 244. chemicalbook.com The fragmentation pattern often involves the cleavage of the ester bond. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) or rearrangements. libretexts.org For example, the mass spectrum of ethyl benzoate exhibits a base peak at m/z 105, corresponding to the loss of the ethoxy radical, forming the stable phenylacylium ion. pharmacy180.com

A detailed fragmentation pattern for a related triazole derivative containing a methoxyphenyl group showed the formation of a methoxyphenyl radical cation at m/z 107. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming the structure. For instance, HRMS (ESI) was used to confirm the mass of a synthesized benzoate derivative. rsc.org

| Compound | Ionization Method | Key Fragment (m/z) | Interpretation | Reference |

| p-Methoxyphenyl p-hydroxybenzoate | EI | 244 | Molecular Ion (M⁺) | chemicalbook.com |

| p-Methoxyphenyl p-hydroxybenzoate | EI | 121 | Fragment ion | chemicalbook.com |

| Ethyl benzoate | EI | 105 | Phenylacylium ion | pharmacy180.com |

| 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | EI | 107 | Methoxyphenyl radical cation | researchgate.net |

| 4-methoxybenzyl-2-(1-(4-methoxyphenyl)vinyl)benzoate | HRMS (ESI) | 345.1472 [M+H]⁺ | Protonated Molecular Ion | rsc.org |

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering precise details on molecular geometry, conformation, and intermolecular interactions.

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction studies of this compound and related compounds have revealed important details about their molecular structure. researchgate.netscribd.com The structure of this compound (referred to as 4MPBA in one study) has been determined and is found to resemble that of phenyl benzoate. researchgate.net

A key conformational feature of phenyl benzoates is the dihedral angle between the two aromatic rings. For this compound, this dihedral angle has been reported to be 56.42(3)°. researchgate.net This non-planar conformation is typical for phenylbenzoates, where the dihedral angle between the phenyl group planes can vary over a wide range, with a distribution maximum around 70°. tandfonline.comtandfonline.com The bond lengths and angles within the molecule are generally close to standard values. tandfonline.com

In a related compound, 4-methoxyphenyl-4′-n-nonyloxybenzoate, the dihedral angle between the benzene (B151609) rings is 68.2(2)°. tandfonline.comtandfonline.com The ester group is nearly coplanar with one of the phenyl rings. tandfonline.com The conformation of the methoxy group relative to the phenyl ring is also a significant structural parameter. mdpi.com

| Compound | Dihedral Angle between Phenyl Rings (°) | Reference |

| This compound | 56.42(3) | researchgate.net |

| Phenyl benzoate | 55.7 | researchgate.net |

| 4-Methylphenyl benzoate | 60.17(7) | researchgate.net |

| 4-Chlorophenyl benzoate | 51.86(4) | researchgate.net |

| 4-methoxyphenyl-4′-n-nonyloxybenzoate | 68.2(2) | tandfonline.comtandfonline.com |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-Stacking)

The molecules of this compound pack in layers parallel to the ac plane and in columns parallel to the c axis. researchgate.net In the crystal packing of 4-methoxyphenyl-4′-n-nonyloxybenzoate, alternating aliphatic and aromatic areas are observed, a feature typical for liquid crystal compounds. tandfonline.comtandfonline.com The aromatic areas are generally more closely packed due to weak directional interactions. tandfonline.comtandfonline.com

Weak hydrogen bonds of the C–H···O type are significant in the crystal packing. For example, in 4-methoxyphenyl-4′-n-nonyloxybenzoate, two such hydrogen bonds are present with H···O distances of 2.52 Å and 2.65 Å. tandfonline.com C–H···π interactions also contribute to the stability of the crystal structure. tandfonline.com While π-π stacking interactions are mentioned as a possibility for some benzoate derivatives, they are not always the dominant interaction. iucr.org The analysis of crystal packing provides insights into the properties of the material, such as its potential for mesophase formation in liquid crystals. tandfonline.comtandfonline.com

Relationship between Crystal Packing and Mesophase Precursors

The arrangement of molecules in the crystalline state, known as crystal packing, plays a crucial role in determining the subsequent formation and type of liquid crystalline phases, or mesophases, upon heating. For calamitic (rod-like) molecules such as this compound and its derivatives, the pre-ordering in the solid-state can be seen as a precursor to the orientational order found in nematic and smectic phases.

The crystal structure of this compound reveals a layered packing arrangement. The molecules align in layers parallel to the ac plane and form columns along the c axis. researchgate.net This layered and columnar organization in the crystal lattice is a common feature in mesogenic compounds, as it facilitates the transition to the layered structures of smectic phases or the orientationally ordered nematic phase with reduced energy input. The dihedral angle between the phenyl and benzene rings in this compound is 56.42 (3)°, a value similar to that of the parent compound, phenyl benzoate (55.7°). researchgate.netscribd.com This non-planar conformation is a key characteristic that influences the intermolecular interactions and, consequently, the packing efficiency in the crystal.

In many mesogenic compounds, the crystal packing consists of alternating regions of loosely packed aliphatic chains and more densely packed aromatic cores. researchgate.net This segregation allows for the melting of the aliphatic regions at lower temperatures, leading to the formation of a mesophase while the aromatic cores maintain a degree of orientational order. While this compound itself does not possess long aliphatic chains, derivatives designed to be liquid crystals often incorporate them. For these derivatives, the pre-arrangement of the aromatic cores in the crystal structure is a strong indicator of the potential for mesophase formation.

The stability of the resulting mesophase is influenced by the polarity and polarizability of the mesogenic core. nih.gov In derivatives of this compound, the introduction of different terminal groups can significantly alter the intermolecular forces and, therefore, the crystal packing and subsequent mesomorphic behavior. For instance, the introduction of a cyano group in related benzylideneaniline (B1666777) benzoate systems promotes strong anti-parallel associations, which favors the formation of smectic phases. rsc.orgresearchgate.netrsc.org In contrast, the methoxy group in this compound and its derivatives leads to different packing motifs that can favor nematic phases. rsc.org

The transition from the crystalline solid to a mesophase is a direct consequence of the specific intermolecular interactions present in the crystal. These interactions, which dictate the crystal packing, can be thought of as the precursors to the ordering observed in the liquid crystalline state. The table below outlines key crystallographic parameters for this compound and a related compound, providing insight into their solid-state arrangement.

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Crystal Packing Description |

| This compound | 56.42 (3) | Molecules pack in layers parallel to the ac plane and in columns parallel to the c axis. researchgate.net |

| Phenyl benzoate | 55.7 | Similar layered packing to this compound. researchgate.net |

Table 1. Crystallographic Data of this compound and a Related Compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, electronic properties, and potential reactive sites of molecules like 4-Methoxyphenyl (B3050149) benzoate (B1203000). These theoretical calculations provide a detailed understanding of the molecule's intrinsic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 4-Methoxyphenyl benzoate, this involves calculating the most stable three-dimensional structure, including its bond lengths, bond angles, and dihedral angles.

Experimental studies based on X-ray crystallography have determined the solid-state structure of this compound. In this experimentally optimized geometry, the dihedral angle between the phenyl and the benzene (B151609) rings is 56.42 (3)°. researchgate.netmanipal.edu This non-planar arrangement indicates a significant twist between the two ring systems, which impacts the extent of π-electron delocalization across the ester linkage. Computational geometry optimization using DFT, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), aims to reproduce this experimental structure and to understand the energetic landscape of different conformations in the gaseous phase or in solution. ekb.egresearchgate.net The analysis of harmonic vibrational frequencies is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. wikimedia.org

The electronic properties of this compound are fundamental to understanding its reactivity, stability, and potential applications. Computational methods provide detailed insights into the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more polarizable and more reactive. sapub.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.49 |

| ELUMO | -1.99 |

| Energy Gap (ΔE) | 3.50 |

Data sourced from a study on a different, more complex methoxyphenyl derivative for illustrative context. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. ekb.eg It transforms the calculated wave function into a set of localized orbitals that align with the classical Lewis structure concepts of bonds, lone pairs, and antibonds.

This analysis is particularly useful for quantifying non-covalent interactions and charge transfer events. By examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds), one can identify key stabilizing delocalization effects. The energy associated with these donor-acceptor interactions (E(2)) indicates the strength of the interaction.

For this compound, NBO analysis would be expected to reveal significant interactions, such as:

Delocalization of oxygen lone pairs from the ester and methoxy (B1213986) groups into the π* antibonding orbitals of the adjacent aromatic rings.

Hyperconjugative interactions involving the C-C and C-H bonds with the aromatic systems.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. mdpi.com It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, the color scheme is as follows:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show the most negative potential (red/yellow) localized around the carbonyl oxygen (C=O) and the ether oxygen of the methoxy group, as these are the most electronegative atoms with accessible lone pairs. sapub.org These sites would be the primary targets for electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic interaction. The MEP surface provides a comprehensive, visual guide to the molecule's reactivity patterns. mdpi.com

Reduced Density Gradient (RDG) analysis is a computational method based on electron density (ρ) and its gradient (∇ρ). It is specifically designed to identify and visualize weak non-covalent interactions within and between molecules. The RDG is a dimensionless quantity that highlights regions where the electron density is low and varies slowly, which is characteristic of non-covalent bonds like van der Waals forces and hydrogen bonds.

An RDG analysis generates 3D plots where surfaces are colored according to the nature of the interaction:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Signifies weaker van der Waals interactions.

Red: Represents strong, repulsive interactions, often found in sterically crowded regions or within rings.

For this compound, RDG analysis could be used to visualize weak intramolecular interactions, such as potential C-H···O contacts or π-stacking-like interactions between the two aromatic rings, which contribute to the stability of its specific three-dimensional conformation. This method provides a nuanced understanding of the subtle forces that govern the molecule's structure. chemrxiv.org

Reactivity Descriptors (e.g., Fukui Functions, Ionization Energy, Hardness, Electrophilicity)

Conceptual Density Functional Theory (DFT) is a powerful tool for quantifying the chemical reactivity of a molecule. It utilizes descriptors derived from the variation of energy with respect to the number of electrons, providing a quantitative basis for concepts like electronegativity and chemical hardness. These descriptors help in predicting the stability and reactivity of molecules hakon-art.com.

Key global reactivity descriptors include:

Ionization Energy (I): The energy required to remove an electron. It is approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), I ≈ -EHOMO.

Electron Affinity (A): The energy released upon adding an electron. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), A ≈ -ELUMO.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (μ), calculated as χ = -μ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a small energy gap between HOMO and LUMO are considered soft and more reactive, while those with a large gap are hard and less reactive researchgate.net.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

While specific calculations for this compound are not available in the cited literature, studies on similar aromatic compounds demonstrate the application of these descriptors. For instance, DFT calculations on 4-bromo-3-(methoxymethoxy) benzoic acid were used to determine its ionization energy, hardness, and electrophilicity to predict its reactivity researchgate.netbanglajol.info.

Local reactivity, which identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack, is analyzed using Fukui functions . These functions are derived from the change in electron density at a specific point as the total number of electrons in the system changes. They are crucial for predicting the regioselectivity of chemical reactions hakon-art.com. For example, in studies of other aromatic molecules, Fukui functions have been successfully used to identify the active sites for nucleophilic and electrophilic attacks hakon-art.com.

Table 1: Global Reactivity Descriptors for a Related Compound (2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol)

| Descriptor | Value |

| EHOMO | -8.60 eV |

| ELUMO | -5.94 eV |

| Energy Gap (ΔE) | 2.66 eV |

| Ionization Potential (I) | 8.60 eV |

| Electron Affinity (A) | 5.94 eV |

| Hardness (η) | 1.33 eV |

| Electronegativity (χ) | 7.27 eV |

Note: Data presented is for a structurally related Schiff base to illustrate typical values obtained through DFT calculations researchgate.net.

Solvent Effects on Electronic Structure and Reactivity (e.g., PCM Model)

The surrounding medium can significantly influence a molecule's electronic structure and reactivity. Computational models that account for solvent effects are therefore essential for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium rather than individual molecules pyscf.org. This approach allows for the calculation of molecular properties in a simulated solvent environment pyscf.org.

The Integral Equation Formalism variant of PCM (IEF-PCM) is commonly employed in calculations niscpr.res.in. Studies on various aromatic compounds have shown that solvation can alter the values of reactivity descriptors and affect electronic absorption spectra researchgate.netbanglajol.info. For example, research on chalcone derivatives and flavones demonstrated that the choice of solvent (e.g., water, DMSO, acetonitrile) influences the HOMO-LUMO energy gap and the position of UV-visible absorption bands, which can be modeled using PCM in conjunction with Time-Dependent DFT (TD-DFT) niscpr.res.inmdpi.com. The analysis of solvent effects helps in understanding solvatochromism—the change in color (and thus absorption spectrum) of a substance when dissolved in different solvents mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT)

Prediction of Electronic Absorption Spectra and Photophysical Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their UV-visible electronic absorption spectra wikimedia.orgroyalsocietypublishing.org. This technique calculates the transition energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*) niscpr.res.in.

While TD-DFT studies specifically for this compound were not found, extensive research on the related Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), illustrates the methodology. For EMAB and its derivatives, TD-DFT calculations have been used to predict their maximum absorption wavelengths (λmax) royalsocietypublishing.orgnih.gov. These theoretical predictions are crucial for understanding the transparency and potential applications of materials in nonlinear optics, as strong absorption in the visible region can be a limiting factor researchgate.net. The calculations for EMAB showed that its maximum absorption wavelengths fall within the UV region of the electromagnetic spectrum nih.gov. Furthermore, TD-DFT can be combined with solvent models like PCM to predict how the absorption spectrum shifts in different solvents niscpr.res.inmdpi.com.

Studies on Excited State Intramolecular Proton Transfer (ESIPT) in Related Compounds

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often results in a large Stokes shift (a significant difference between the absorption and emission maxima), which is a desirable property for applications like fluorescent probes and organic light-emitting diodes.

ESIPT typically occurs in molecules that possess both a proton-donating group (e.g., a hydroxyl group) and a proton-accepting group (e.g., an imine nitrogen) in close proximity, often linked by an intramolecular hydrogen bond. The compound EMAB (ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate), which is structurally related to the components of this compound, is a candidate for such a process due to its ortho-hydroxyl group and imine nitrogen royalsocietypublishing.orgnih.gov. While this compound itself lacks the necessary proton-donating group to undergo ESIPT, studying this phenomenon in related molecules is crucial for the rational design of new functional materials.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, frequency conversion, and data storage. Computational methods are vital for predicting the NLO properties of molecules and guiding the synthesis of new materials with enhanced performance royalsocietypublishing.org.

Static and Frequency-Dependent Hyperpolarizabilities

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a third-rank tensor that describes the second-order (quadratic) NLO response, such as second-harmonic generation (SHG). The second hyperpolarizability (γ) is a fourth-rank tensor related to the third-order (cubic) NLO response wikimedia.org.

DFT calculations are widely used to compute these properties. The calculations can be performed for the static case (in the presence of a static electric field) and for the dynamic or frequency-dependent case (in the presence of an oscillating field from a laser) wikimedia.orgnih.gov.

Detailed DFT and TD-DFT studies on the related compound EMAB have been conducted to evaluate its NLO properties royalsocietypublishing.orgnih.gov. The static first hyperpolarizability (βtot) and second hyperpolarizability (γ) were calculated using various density functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets nih.gov. The results for EMAB showed that its first and second hyperpolarizabilities are significantly larger than those of the prototypical NLO molecule, para-nitroaniline nih.gov. Frequency-dependent hyperpolarizabilities were also calculated at common laser wavelengths like 1064 nm and 532 nm to simulate phenomena such as SHG and the electro-optic Pockels effect wikimedia.orgnih.gov. These computational studies are instrumental in screening candidate molecules for promising NLO applications nih.gov.

Table 2: Calculated Static NLO Properties of a Related Compound (EMAB)

| Functional | Basis Set | βtot (x 10-30 esu) | γ (x 10-36 esu) |

| CAM-B3LYP | 6-311++G | 31.7 | 84.4 |

| M06-2X | 6-311++G | 35.1 | 91.0 |

Note: Data presented is for the related compound ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) to illustrate the application of computational NLO studies nih.gov.

Computational Studies on Charge Transport and Luminescence in Related Materials

Computational modeling is a powerful tool for predicting the charge transport and luminescent properties of organic materials, which are vital for their application in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). These studies typically involve the calculation of key parameters like hole and electron transfer rates and the energy alignment of molecular orbitals.

The efficiency of charge transport in organic materials is determined by the rate at which holes and electrons can move between adjacent molecules. These charge transfer rates (k_ct) can be estimated computationally using frameworks like Marcus theory, which considers the electronic coupling between molecules and the reorganization energy associated with the charge transfer process.

In a study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a compound with structural similarities to this compound, DFT calculations were used to determine the hole and electron transport rates. nih.gov The calculated rates for EMAB were found to be 1.42 x 10¹³ s⁻¹ for holes (k_ct(h)) and 1.1 x 10¹³ s⁻¹ for electrons (k_ct(e)). nih.gov

The study further demonstrated that these charge transport properties can be significantly tuned through complexation with transition metals. For instance, complexation of EMAB with Pt²⁺ was shown to dramatically increase the hole transport rate to 6.15 x 10¹⁴ s⁻¹, which is 44 times greater than that of the uncomplexed EMAB. nih.gov The electron transport rate was also enhanced, albeit to a lesser extent, to 4.6 x 10¹³ s⁻¹, a fourfold increase. nih.gov These findings highlight the potential for modifying the charge transport characteristics of organic molecules through structural modifications.

The following table presents the calculated charge transfer rates and mobilities for EMAB and its platinum complex. nih.gov

| Compound | k_ct(h) (s⁻¹) | k_ct(e) (s⁻¹) | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| EMAB | 1.42 x 10¹³ | 1.1 x 10¹³ | 0.411 | 0.343 |

| Pt[EMAB]₂ | 6.15 x 10¹⁴ | 4.6 x 10¹³ | 19.182 | 1.431 |

Data derived from a DFT and TD-DFT study on EMAB and its complex. nih.gov

The performance of organic electronic devices like OLEDs and OSCs is critically dependent on the energy alignment of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the constituent materials. The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO levels constitutes the energy gap, which is a key factor in determining the optical and electronic properties of the material.

For efficient device operation, the HOMO and LUMO levels of the active organic material must be appropriately aligned with the work functions of the electrodes and the energy levels of other materials in the device stack. For instance, in OSCs, the LUMO level of the donor material should be higher than that of the acceptor material to facilitate efficient charge separation at the donor-acceptor interface.

Computational studies on EMAB have shown that its energy gap is approximately 2.904 eV. nih.gov This study also revealed that complexation can significantly reduce the energy gap, for example, to as low as 0.56 eV in a Rhodium complex of EMAB. nih.gov Such tunability of the energy levels through structural modification is a promising strategy for designing novel materials for organic electronics.

The alignment of the HOMO and LUMO energies of EMAB and its complexes was compared with those of common materials used in OSCs, such as (6,6)-phenyl-C₆₁-butyric acid methyl ester (PCBM) and poly(3-hexylthiophene) (P3HT), to assess their potential for such applications. nih.gov

Materials Science Applications of 4 Methoxyphenyl Benzoate and Analogues

Liquid Crystalline Materials

The rod-like shape of 4-methoxyphenyl (B3050149) benzoate (B1203000) analogues makes them excellent candidates for forming mesogenic units, which are the fundamental building blocks of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal, which are crucial for applications in displays and sensors.

Design and Synthesis of Mesogenic Units

The synthesis of liquid crystalline materials often involves the incorporation of a mesogenic core, such as a 4-methoxyphenyl benzoate derivative, into a larger molecular structure. A common synthetic strategy involves linking the this compound moiety to other structural units, such as flexible alkyl chains or polymeric backbones.

For instance, a series of organosiloxane liquid crystalline materials has been synthesized using 4-methoxyphenyl-4-(ω-alkenyloxy)benzoate as the core mesogenic unit. researchgate.net The synthesis involves an addition reaction where the 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate group is attached to a pentamethylhydrodisiloxane or heptamethylhydrotrisiloxane backbone, catalyzed by a platinum complex. researchgate.net

Other synthetic approaches focus on creating more complex, non-symmetrical Schiff base systems. One such series, (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoate, was synthesized to investigate the impact of lateral and terminal functional groups on mesomorphic properties. frontiersin.org Similarly, fluorinated liquid crystal compounds, such as 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, have been synthesized and their molecular structures confirmed by spectroscopic methods like FT-IR and NMR, along with elemental analysis. nih.gov These syntheses demonstrate the versatility of the benzoate structure in creating a diverse library of mesogenic compounds with tailored properties.

Thermotropic Liquid Crystalline Behavior (e.g., Nematic, Smectic Phases)

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. Materials incorporating this compound and its analogues display various liquid crystalline phases, primarily the nematic and smectic phases.

In the nematic phase, the molecules have long-range orientational order but no long-range positional order. This phase was observed in a series of trisiloxane compounds containing the 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate moiety. researchgate.net A homologous series of fluorinated analogues, 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate, also exclusively exhibited a nematic phase. nih.gov

The smectic phase is characterized by molecules organized into layers, with orientational order within the layers. This phase has been observed in more complex systems. For example, liquid crystalline diblock copolymers with cyano-terminated phenyl benzoate moieties were found to exhibit smectic liquid crystal phases. mdpi.com The specific liquid crystal phase that forms is highly dependent on the molecular structure, particularly the nature of the flexible chains and the interactions between mesogenic units. whiterose.ac.uk

Structure-Mesomorphic Property Relationships (e.g., Odd-Even Effect, Alkyl Spacer Length)

The relationship between molecular structure and the resulting mesomorphic properties is a key area of research in liquid crystal science. Subtle changes in the molecular architecture can lead to significant changes in phase behavior and transition temperatures.

Odd-Even Effect: A well-documented phenomenon is the "odd-even effect," where the properties of a homologous series of liquid crystals alternate as the number of carbon atoms in a flexible alkyl chain spacer changes from odd to even. This effect was clearly observed in a series of thermotropic liquid-crystalline siloxanes based on 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate, where thermal properties showed a pronounced alternation with the length of the alkyl segment. researchgate.net This is typically attributed to the change in molecular shape and anisotropy as the alkyl chain conformation varies between odd and even lengths.

Alkyl Spacer Length: The length of terminal flexible chains plays a critical role in determining the type and stability of the mesophase. As the length of a terminal alkoxy chain increases, the molecules tend to adopt a more parallel alignment, which can influence the formation and stability of different liquid crystal phases. frontiersin.org In certain non-symmetric dimers, the relative lengths of the spacer and the terminal chain can dictate whether the material exhibits a nematic, twist-bend nematic, or smectic phase. whiterose.ac.uk

| Structural Feature | Effect on Property | Example Compound/System | Reference |

|---|---|---|---|

| Alkyl Spacer Length (Odd vs. Even) | Alternating thermal properties (e.g., melting temperature, phase transition temperatures) due to changes in molecular anisotropy. | Organosiloxanes with 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate units | researchgate.net |

| Terminal Alkoxy Chain Length | Increasing chain length promotes parallel molecular alignment and can affect mesophase stability. | (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoate | frontiersin.org |

| Relative Length of Spacer and Terminal Chain | Controls the ability of mesogenic units to interact, determining the specific liquid crystal phase (Nematic vs. Smectic). | Non-symmetric cyanobiphenyl-based dimers | whiterose.ac.uk |

Liquid Crystalline Polymers (Side-Chain, Dendrimeric)

Liquid crystalline polymers (LCPs) combine the properties of polymers with the anisotropic nature of liquid crystals. Side-chain liquid crystal polymers (SCLCPs) are a prominent class where mesogenic units are attached as side chains to a flexible polymer backbone. mdpi.com This architecture allows the polymer to exhibit liquid crystalline phases over a broad temperature range. mdpi.com

Polymers incorporating this compound analogues fit this model. For example, organosiloxanes have been synthesized where 4-methoxyphenyl 4-(ω-alkenyloxy)benzoate mesogenic units are attached to a disiloxane or trisiloxane backbone. researchgate.net In another study, liquid crystal diblock copolymers were synthesized by atom transfer radical polymerization, featuring side chains with cyano-terminated phenyl benzoate mesogens. mdpi.com These materials are capable of microphase separation, leading to the formation of controlled periodic nanostructures, such as cylinders, with the liquid crystalline moieties providing a mechanism for controlling the alignment of these structures. mdpi.com

Electro-optic Properties of Liquid Crystalline Systems

The ability to control the orientation of liquid crystal molecules with an external electric field is the basis for their widespread use in display technology. Phenyl benzoate esters are of particular interest for these applications because they can be formulated to have a negative dielectric anisotropy and are relatively stable. dtic.mil The electro-optic response characteristics, such as switching times and viewing angles, are critical performance metrics.

While specific data for this compound itself is limited in the provided context, the properties of analogous systems provide insight. For instance, amorphous twisted nematic liquid crystal displays have been developed that exhibit wide and uniform viewing angles with good grayscale capability. researchgate.net Studies on such systems report rise times of 36.5 ms and decay times of 35.5 ms. researchgate.net The optimization of the optical anisotropy of the liquid crystal is a key factor in achieving desired performance characteristics, such as background color and contrast. researchgate.net

Optoelectronic Materials and Precursors

Beyond displays, the electronic properties of this compound analogues make them promising candidates for other optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and nonlinear optical (NLO) materials. rsc.orgroyalsocietypublishing.org

A Schiff base analogue, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), has been the subject of theoretical studies to evaluate its potential in these areas. rsc.orgroyalsocietypublishing.org For OLEDs, a key property is the energy level of the highest occupied molecular orbital (HOMO), which should be around 4.5 eV to facilitate efficient hole injection from the anode into the emissive layer. rsc.org For OSCs, the open-circuit voltage (VOC) is a critical parameter, and values for EMAB and its metal complexes were found to be suitable for practical applications. rsc.org

Furthermore, EMAB and its derivatives have been investigated as NLO materials, which have applications in optical switching and data storage. royalsocietypublishing.org These molecules possess a donor-π-acceptor structure, which can lead to significant NLO activity. royalsocietypublishing.org Theoretical calculations have shown that their NLO properties are significantly larger than those of the prototypical NLO molecule, para-nitroaniline. royalsocietypublishing.org The optical properties are also influenced by molecular structure; in a series of fluorinated analogues, an increase in the terminal side chain length was found to reduce the optical band gap and increase the charge carrier lifetime. nih.gov

| Property | Relevance | Finding | Reference |

|---|---|---|---|

| HOMO/LUMO Energy Levels | Crucial for charge injection/transport in OLEDs and OSCs. | Complexation with metal ions can modify energy levels to improve hole and electron transfer rates. | rsc.org |

| Open Circuit Voltage (VOC) | Key performance metric for organic solar cells (OSCs). | Calculated values (0.705 × 10⁻¹⁹ V to 6.617 × 10⁻¹⁹ V) are suitable for practical OSC applications. | rsc.org |

| Nonlinear Optical (NLO) Properties | Enables applications in photonics, optical switching, and data processing. | First and second hyperpolarizabilities are significantly larger (43–103 and 28–76 times greater, respectively) than para-nitroaniline. | royalsocietypublishing.org |

| UV-Visible Absorption | Determines the transparency and operational wavelength range. | Maximum absorption wavelengths fall within the UV region, indicating good transparency in the visible spectrum. | royalsocietypublishing.org |

Nonlinear Optical (NLO) Materials Development

Organic materials with nonlinear optical (NLO) properties have garnered significant attention for their potential applications in advanced technologies like optoelectronics and photonics, where light is utilized as a carrier of information. An organic molecule with substantial NLO activity typically features a π-electron conjugated system substituted with an electron donor group at one end and an electron acceptor group at the other, creating a "push-pull" structure. This configuration enhances the material's ability to interact with and modify light, making such compounds promising for applications like second harmonic generation, frequency mixing, and electro-optic modulation.

Research has focused on analogues of this compound, such as the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), to explore and enhance NLO properties. EMAB possesses a donor-π-acceptor (D-π-A) structure, with the -OCH₃ group acting as an electron donor and the -COOC₂H₅ group as an electron acceptor, making it a candidate for NLO applications. wikimedia.org